![molecular formula C24H22N4O3 B283620 N-[4-[[(Z)-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridin-3-ylidene]methyl]amino]phenyl]acetamide](/img/structure/B283620.png)
N-[4-[[(Z)-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridin-3-ylidene]methyl]amino]phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-[[(Z)-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridin-3-ylidene]methyl]amino]phenyl]acetamide, also known as CAY10566, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase CK1δ, which plays an important role in various cellular processes, including circadian rhythm regulation, Wnt signaling, and DNA damage response.
作用机制
CK1δ is a serine/threonine protein kinase that phosphorylates a wide range of substrates involved in various cellular processes. N-[4-[[(Z)-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridin-3-ylidene]methyl]amino]phenyl]acetamide binds to the ATP-binding pocket of CK1δ and inhibits its activity by preventing the transfer of phosphate groups to its substrates. This leads to the dysregulation of downstream signaling pathways and cellular processes.
Biochemical and Physiological Effects:
The inhibition of CK1δ activity by N-[4-[[(Z)-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridin-3-ylidene]methyl]amino]phenyl]acetamide has been shown to have various biochemical and physiological effects. It leads to the alteration of circadian rhythm, which is regulated by the phosphorylation of clock proteins by CK1δ. It also impairs Wnt signaling, which is involved in embryonic development and tissue homeostasis. In addition, it enhances the DNA damage response, leading to increased cell death and decreased cell survival.
实验室实验的优点和局限性
N-[4-[[(Z)-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridin-3-ylidene]methyl]amino]phenyl]acetamide has several advantages as a research tool. It is a potent and selective inhibitor of CK1δ, which allows for the specific investigation of CK1δ-mediated cellular processes. It is also cell-permeable and can be easily administered to cells and animals. However, it has some limitations as well. It has a short half-life in vivo, which requires frequent dosing. It also has off-target effects on other kinases, which may complicate the interpretation of experimental results.
未来方向
For research include the investigation of the role of CK1δ in cancer biology, the development of more potent and selective CK1δ inhibitors, and the exploration of the therapeutic potential of CK1δ inhibition in various diseases. Additionally, the use of N-[4-[[(Z)-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridin-3-ylidene]methyl]amino]phenyl]acetamide in combination with other drugs may provide synergistic effects and improve therapeutic outcomes.
合成方法
The synthesis of N-[4-[[(Z)-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridin-3-ylidene]methyl]amino]phenyl]acetamide involves a multistep reaction sequence starting from commercially available starting materials. The key step involves the condensation of 4-aminobenzonitrile with 3-(2-bromoacetyl)benzoic acid to form an intermediate, which is then reacted with 4-(4-aminophenyl)butyric acid to yield the final product.
科学研究应用
N-[4-[[(Z)-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridin-3-ylidene]methyl]amino]phenyl]acetamide has been extensively used in scientific research to investigate the role of CK1δ in various cellular processes. It has been shown to inhibit CK1δ activity in vitro and in vivo, leading to altered circadian rhythm, impaired Wnt signaling, and enhanced DNA damage response. It has also been used to study the role of CK1δ in cancer biology, as CK1δ overexpression has been observed in various types of cancer.
属性
分子式 |
C24H22N4O3 |
|---|---|
分子量 |
414.5 g/mol |
IUPAC 名称 |
N-[4-[[(Z)-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridin-3-ylidene]methyl]amino]phenyl]acetamide |
InChI |
InChI=1S/C24H22N4O3/c1-16-21(14-25)23(30)28(13-12-18-6-4-3-5-7-18)24(31)22(16)15-26-19-8-10-20(11-9-19)27-17(2)29/h3-11,15,26H,12-13H2,1-2H3,(H,27,29)/b22-15- |
InChI 键 |
URMMDYQVDSQYOM-JCMHNJIXSA-N |
手性 SMILES |
CC\1=C(C(=O)N(C(=O)/C1=C\NC2=CC=C(C=C2)NC(=O)C)CCC3=CC=CC=C3)C#N |
SMILES |
CC1=C(C(=O)N(C(=O)C1=CNC2=CC=C(C=C2)NC(=O)C)CCC3=CC=CC=C3)C#N |
规范 SMILES |
CC1=C(C(=O)N(C(=O)C1=CNC2=CC=C(C=C2)NC(=O)C)CCC3=CC=CC=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



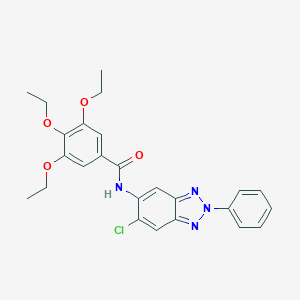
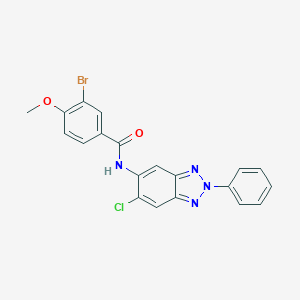
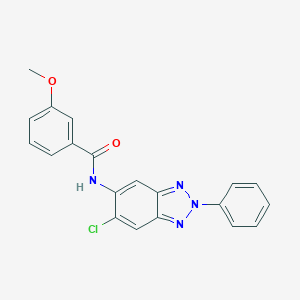
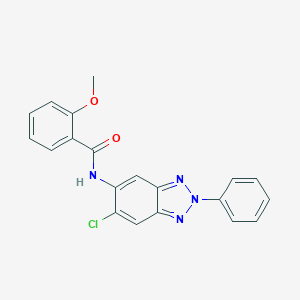
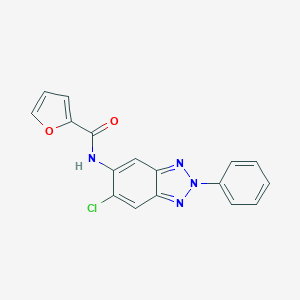
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B283548.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B283549.png)

![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide](/img/structure/B283552.png)
![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]acetamide](/img/structure/B283553.png)
![N-(3-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283556.png)
![N-cinnamyl-N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amine](/img/structure/B283557.png)
![N-(2-chloro-6-fluorobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283558.png)
![N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}-N-(2-thienylmethyl)amine](/img/structure/B283559.png)